4-(2-Fluoroethoxy)benzoic acid
Overview
Description
4-(2-Fluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9FO3/c10-5-6-13-8-3-1-7 (2-4-8)9 (11)12/h1-4H,5-6H2, (H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 128-130 degrees Celsius .Scientific Research Applications
1. Liquid Crystal Research
4-(2-Fluoroethoxy)benzoic acid derivatives have been used in the study of liquid crystals. Fouzai et al. (2018) synthesized and investigated the structure of compounds like 4-(octyloxy) benzoic acid and its fluoro derivatives. They explored their thermal and phase behavior, finding that the introduction of a fluorine atom significantly impacts electro-optical properties. These findings contribute to understanding the materials' properties for display technologies and other applications in materials science (Fouzai et al., 2018).
2. Synthesis and Spectroscopic Properties
The synthesis and spectroscopic properties of fluorobenzoic acid derivatives have been extensively researched. Bekere et al. (2013) explored derivatives of 4-substituted 1,8-naphthalimides, finding one derivative to be a sensitive molecular probe for ZnO nanoparticles with unique fluorescence features. This has implications for developing new molecular probes in chemical and biological applications (Bekere et al., 2013).
3. Interaction Studies in Solutions
Research by Gomaa et al. (2020) on cyclic voltammetry studies of 4-Fluoro benzoic acid (FBA) in solutions with CuCl2 provides insights into the electrochemical behavior of these compounds. Their work helps understand the thermodynamic parameters and interaction of FBA with other compounds, which is crucial in the field of electrochemistry and material science (Gomaa et al., 2020).
4. Photophysical Properties of Complexes
Studies on the photophysical properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, as reported by Sivakumar et al. (2010), are significant in the field of photochemistry. Their research on how electron-withdrawing and electron-donating groups affect luminescent properties is crucial for designing materials with specific optical characteristics (Sivakumar et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for 4-(2-Fluoroethoxy)benzoic acid are not available, it’s worth noting that benzoic acid and its derivatives have wide applications in various fields, including as food preservatives, in the synthesis of other compounds, and in pharmaceuticals .
Relevant Papers One relevant paper is titled "Synthesis of 2-R1-2-(this compound as potential PET imaging agents" . This paper discusses the synthesis of a compound similar to this compound and its potential use in PET imaging.
Properties
IUPAC Name |
4-(2-fluoroethoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOPWMBIOUQWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679914 | |
Record name | 4-(2-Fluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145304-35-4 | |
Record name | 4-(2-Fluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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